![molecular formula C17H16N4O5S B2755907 3-Methyl-5-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2097888-95-2](/img/structure/B2755907.png)
3-Methyl-5-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one
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Description
Scientific Research Applications
Synthesis and Chemical Properties
Research on related compounds emphasizes the importance of the synthesis and characterization of complex molecules that incorporate elements such as piperazine, pyridine, and benzoxazolone moieties. For example, studies have explored the synthesis of pyrido[2,3-d]pyrimidine antibacterial agents, demonstrating methodologies for incorporating piperazinyl groups into larger heterocyclic frameworks, which are crucial for enhancing biological activity (Matsumoto & Minami, 1975). Another study focused on the synthesis of new diarylsulphides and diarylsulphones containing a quinazol-4-one moiety, showcasing techniques to integrate sulfonyl and benzoxazolone groups into bioactive compounds (Abbady, Ali, & Kandeel, 2007).
Applications in Drug Discovery
Compounds structurally similar to the one have been investigated for their potential in drug discovery. This includes the study of their antimicrobial, antifungal, and antiproliferative activities against various pathogens and cancer cell lines. For instance, compounds with piperazine and pyridine rings have shown moderate to good antifungal activity (Darandale, Mulla, Pansare, Sangshetti, & Shinde, 2013), and derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one were synthesized and evaluated for their antiproliferative effect against human cancer cell lines, revealing potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
properties
IUPAC Name |
3-methyl-5-(3-oxo-4-pyridin-3-ylpiperazin-1-yl)sulfonyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-19-14-9-13(4-5-15(14)26-17(19)23)27(24,25)20-7-8-21(16(22)11-20)12-3-2-6-18-10-12/h2-6,9-10H,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAZCMIHSVPEGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCN(C(=O)C3)C4=CN=CC=C4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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